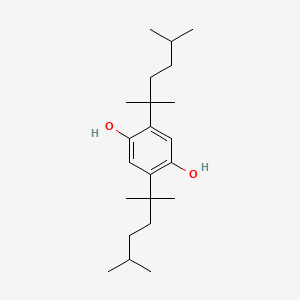
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol is a chemical compound with the molecular formula C22H38O2 and a molecular weight of 334.536 g/mol . This compound is also known by its systematic name, 1,4-Benzenediol, 2,5-bis(1,1,4-trimethylpentyl) . It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with two 2,5-dimethylhexan-2-yl groups as substituents.
Preparation Methods
The synthesis of 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol involves several steps. One common method is the alkylation of hydroquinone (benzene-1,4-diol) with 2,5-dimethylhexan-2-yl halides under basic conditions . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroquinone, followed by the addition of the alkyl halide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic alkyl groups may interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol can be compared with other similar compounds such as:
1,4-Benzenediol (hydroquinone): Lacks the alkyl substituents and has different chemical properties and applications.
2,5-Dimethylhydroquinone: Contains methyl groups instead of the bulkier 2,5-dimethylhexan-2-yl groups, resulting in different reactivity and applications.
2,5-Bis(2-methylhexan-2-yl)benzene-1,4-diol: Similar structure but with different alkyl substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of hydroxyl and bulky alkyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
98448-59-0 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,5-bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-15(2)9-11-21(5,6)17-13-20(24)18(14-19(17)23)22(7,8)12-10-16(3)4/h13-16,23-24H,9-12H2,1-8H3 |
InChI Key |
HDDAEAZRBVDHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


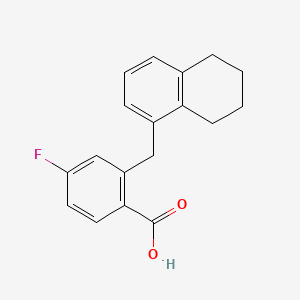
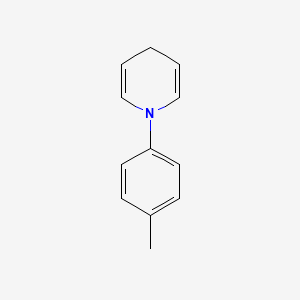
![[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-enyl] N,N-dibutylcarbamodithioate](/img/structure/B14336361.png)


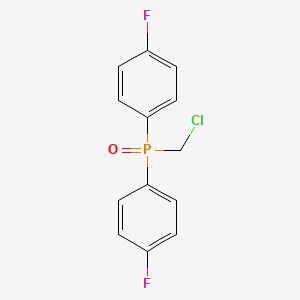
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)

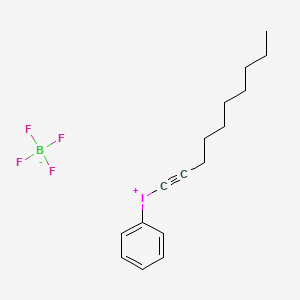
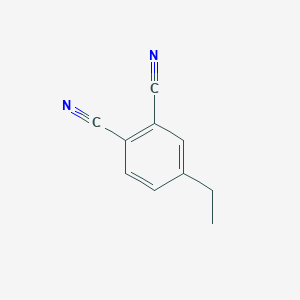
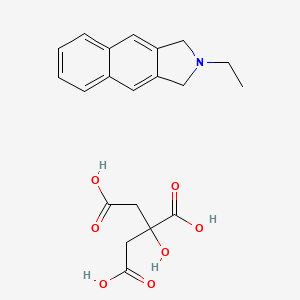
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)

![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
